molecular formula C28H22N2O2S B7691053 (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7691053
M. Wt: 450.6 g/mol
InChI Key: RIFVSVVEIRXRCS-PCLIKHOPSA-N
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Description

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a sulfanyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfanyl Group: This step might involve the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound.

    Formation of the Oxazole Ring: This can be synthesized via the cyclization of an α-haloketone with an amide.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline core or the oxazole ring, potentially leading to the formation of dihydroquinoline or dihydrooxazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, thiols, or amines can be used under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the quinoline core could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinoline and oxazole rings are often studied for their potential antimicrobial, antiviral, and anticancer activities. The presence of the sulfanyl group may enhance these properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, such compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one would depend on its specific biological activity. Generally, compounds with quinoline and oxazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine or quinine, known for their antimalarial activity.

    Oxazole Derivatives: Such as oxaprozin, used as an anti-inflammatory drug.

    Sulfanyl-Substituted Compounds: Such as thioethers, which are common in various pharmaceuticals.

Uniqueness

The uniqueness of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its combination of these three functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(4E)-4-[[6-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S/c1-17-7-10-23(11-8-17)33-27-22(15-21-14-19(3)9-12-24(21)30-27)16-25-28(31)32-26(29-25)20-6-4-5-18(2)13-20/h4-16H,1-3H3/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFVSVVEIRXRCS-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)C=C4C(=O)OC(=N4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)/C=C/4\C(=O)OC(=N4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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